11-(3-Benzo[b][1]benzazepin-11-ylpropyl)benzo[b][1]benzazepine
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Description
Benzazepines are a class of heterocyclic compounds consisting of a benzene ring fused to an azepine ring. Depending on the location of the nitrogen atom in the seven-membered azepine ring, different types of benzazepines exist, including 1-benzazepines, 2-benzazepines, and 3-benzazepines .
Synthesis Analysis
The synthesis of benzazepines has been a topic of interest in medicinal chemistry due to their wide range of biological activities. Various methods for the synthesis of benzazepines have been reported in the literature, including cyclization to form a C–N or C–C bond, the Beckmann rearrangement, the Schmidt rearrangement, heterocyclic ring expansion, and other methods .Molecular Structure Analysis
The molecular structure of benzazepines involves a seven-membered azepine ring fused to a benzene ring. The position of the nitrogen atom in the azepine ring can vary, leading to different isomers of benzazepines .Physical And Chemical Properties Analysis
The physical and chemical properties of benzazepines can vary widely depending on their exact structure. Factors such as the position and nature of substituents on the benzene and azepine rings can influence properties such as solubility, melting point, boiling point, and stability .Future Directions
The study of benzazepines continues to be a vibrant field of research due to their wide range of biological activities. Future research may focus on developing new synthetic methods, exploring new biological activities, and designing benzazepines with improved potency and selectivity for their targets .
properties
IUPAC Name |
11-(3-benzo[b][1]benzazepin-11-ylpropyl)benzo[b][1]benzazepine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H26N2/c1-5-14-28-24(10-1)18-19-25-11-2-6-15-29(25)32(28)22-9-23-33-30-16-7-3-12-26(30)20-21-27-13-4-8-17-31(27)33/h1-8,10-21H,9,22-23H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKVBGXWKQIQOFG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=CC=CC=C3N2CCCN4C5=CC=CC=C5C=CC6=CC=CC=C64 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H26N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 12323376 |
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